

Physicochemical characteristics of 2-Amino-4bromobenzoic acid

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Compound of Interest

Compound Name: 2-Amino-4-bromobenzoic acid

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An In-depth Technical Guide to the Physicochemical Characteristics of **2-Amino-4-bromobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-bromobenzoic acid (CAS No: 20776-50-5), also known as 4-bromoanthranilic acid, is a substituted aromatic carboxylic acid.[1][2] Its molecular structure, featuring amino, bromo, and carboxylic acid functional groups, makes it a versatile and crucial intermediate in organic synthesis.[1][3] This compound serves as a fundamental building block in the development of a wide array of high-value chemicals, including active pharmaceutical ingredients (APIs), agrochemicals, and dyestuffs.[1][3][4] Understanding its physicochemical properties is paramount for its effective utilization in research and development, process optimization, and quality control. This technical guide provides a comprehensive overview of the key physicochemical characteristics of **2-Amino-4-bromobenzoic acid**, detailed experimental protocols for their determination, and logical workflows to illustrate its synthetic utility.

Physicochemical Characteristics

The physical and chemical properties of **2-Amino-4-bromobenzoic acid** define its behavior in various chemical and biological systems. These characteristics are essential for designing synthetic routes, developing formulations, and ensuring handling safety.



Quantitative Data Summary

The key physicochemical parameters for **2-Amino-4-bromobenzoic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C7H6BrNO2	[1][4][5]
Molecular Weight	216.03 g/mol	[5][6]
Melting Point	230-234 °C	[1][5][7]
Boiling Point (Predicted)	352.4 ± 32.0 °C at 760 mmHg	[1][5][7]
Density (Predicted)	1.8 ± 0.1 g/cm ³	[1][5]
pKa (Predicted)	4.71 ± 0.10	[7]
Appearance	White to orange to green powder or crystals	[7]
Water Solubility	Slightly soluble	[4][7][8][9]
LogP (Predicted)	2.57	[5]
Flash Point (Predicted)	166.9 ± 25.1 °C	[1][5]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and meticulously executed experimental protocols. This section details the methodologies for measuring key parameters of **2-Amino-4-bromobenzoic acid**.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[10][11] For a pure crystalline solid, it is typically a sharp, well-defined temperature range.[10][11]

Principle: A small, powdered sample of the solid is heated slowly at a controlled rate. The temperature range from the first sign of melting (slumping or appearance of liquid) to the complete liquefaction of the sample is recorded as the melting point range.[10][11]



Apparatus:

- Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the 2-Amino-4-bromobenzoic acid sample is completely dry.
 Place a small amount on a clean, dry surface and crush it into a fine powder using a spatula or mortar and pestle.[12]
- Capillary Loading: Push the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[11] Repeat until the sample height in the tube is 2-3 mm.[11]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]
- Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to find an approximate melting range.[13]
 This saves time during the precise measurement.
- Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate
 melting point. Insert a new capillary tube with the sample. Set the heating rate to a slow
 value, typically 1-2 °C per minute, when the temperature is within 10-15 °C of the expected
 melting point.[10][11]
- Observation and Recording: Carefully observe the sample through the viewing lens. Record the temperature (T₁) at which the first liquid droplet appears. Continue heating and record the temperature (T₂) at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ T₂.[10]





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Workflow for Melting Point Determination

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent system.[14]

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until the solution reaches equilibrium (i.e., it is saturated). After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured using a suitable analytical technique.[14]

Apparatus:

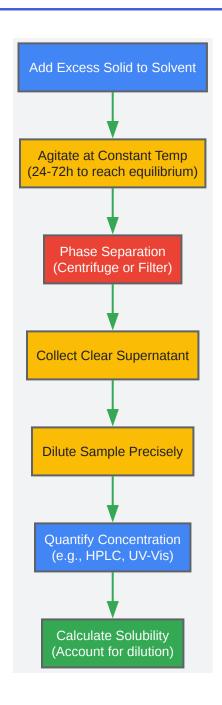
- Glass vials or flasks with screw caps
- Orbital shaker or agitator in a temperature-controlled environment
- Centrifuge or filtration system (e.g., syringe filters with appropriate membrane)
- Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)
- Volumetric flasks and pipettes

Procedure:



- Preparation: Add an excess amount of solid 2-Amino-4-bromobenzoic acid to a predetermined volume of the chosen solvent (e.g., water, buffer, ethanol) in a glass vial. The excess solid ensures that saturation will be achieved.
- Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient time to reach equilibrium. This typically requires 24 to 72 hours, which should be confirmed experimentally.[15]
- Phase Separation: After equilibration, remove the vial and allow it to stand to let the excess solid settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
 - Centrifugation: Centrifuge the sample at a high speed to pellet the solid.
 - Filtration: Draw the supernatant using a syringe and pass it through a chemically inert filter
 (e.g., 0.22 µm PTFE or PVDF) that does not adsorb the compound.[14]
- Sample Analysis: Carefully take a precise aliquot of the clear, saturated solution. Dilute it
 with a known volume of the solvent to bring the concentration within the linear range of the
 analytical instrument.
- Quantification: Measure the concentration of **2-Amino-4-bromobenzoic acid** in the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at its λmax or HPLC with a standard curve).
- Calculation: Calculate the original solubility by accounting for the dilution factor. The
 experiment should be repeated to ensure reproducibility.





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Workflow for Shake-Flask Solubility Determination

Role in Organic Synthesis

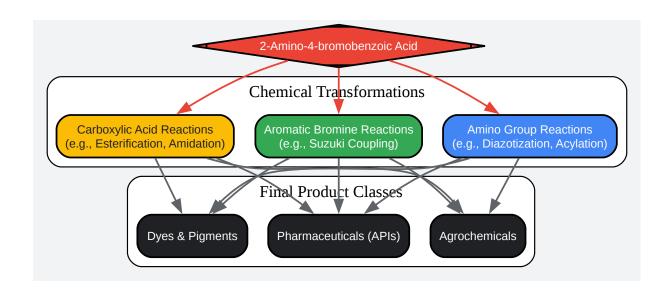
2-Amino-4-bromobenzoic acid is not typically studied for its direct biological signaling pathways but is highly valued as a synthetic intermediate. Its structure provides three reactive sites: the amino group, the carboxylic acid, and the bromine atom on the aromatic ring. This trifunctionality allows for a diverse range of chemical transformations.



Key Reactions:

- Amino Group: Can undergo diazotization, acylation, or act as a nucleophile.
- Carboxylic Acid Group: Can be converted to esters, amides, acid chlorides, or reduced to an alcohol.
- Bromo Group: Can participate in cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic aromatic substitution.

This versatility makes it a key precursor for synthesizing more complex molecules, particularly heterocyclic systems used in pharmaceuticals and other fine chemicals.[1][6]



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Logical Relationship as a Synthetic Intermediate

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